molecular formula C10H7F2N3O6S2 B12554598 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid CAS No. 194366-86-4

4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid

Cat. No.: B12554598
CAS No.: 194366-86-4
M. Wt: 367.3 g/mol
InChI Key: QRDPAXFWOXULGM-UHFFFAOYSA-N
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Description

4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It contains a pyrimidine ring substituted with two fluorine atoms at positions 2 and 6, and an amino group at position 4. This pyrimidine ring is connected to a benzene ring that has two sulfonic acid groups at positions 1 and 3. The presence of fluorine atoms and sulfonic acid groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid typically involves multiple steps. One common method starts with the preparation of 2,6-difluoropyrimidine, which can be synthesized by fluorination of pyrimidine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures

The final step is the sulfonation of the benzene ring, which can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups on the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine or benzene rings .

Scientific Research Applications

4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfonic acid groups contribute to its solubility and reactivity in aqueous environments, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyrimidine: Lacks the amino and sulfonic acid groups, making it less versatile in chemical reactions.

    4-Aminobenzene-1,3-disulfonic acid: Lacks the fluorine-substituted pyrimidine ring, resulting in different chemical and biological properties.

    2,6-Difluorobenzene-1,3-disulfonic acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid is unique due to the combination of fluorine atoms, an amino group, and sulfonic acid groups in its structure. This combination imparts distinct chemical reactivity, biological activity, and solubility properties, making it valuable in various research and industrial applications .

Properties

CAS No.

194366-86-4

Molecular Formula

C10H7F2N3O6S2

Molecular Weight

367.3 g/mol

IUPAC Name

4-[(2,6-difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid

InChI

InChI=1S/C10H7F2N3O6S2/c11-8-4-9(15-10(12)14-8)13-6-2-1-5(22(16,17)18)3-7(6)23(19,20)21/h1-4H,(H,13,14,15)(H,16,17,18)(H,19,20,21)

InChI Key

QRDPAXFWOXULGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC2=CC(=NC(=N2)F)F

Origin of Product

United States

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